

potential off-target effects of GA-017

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: GA-017
Cat. No.: B10830394

[Get Quote](#)

Technical Support Center: GA-017

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of **GA-017**, with a focus on understanding its mechanism of action and investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **GA-017**?

A1: **GA-017** is a potent and selective inhibitor of the serine/threonine protein kinases LATS1 and LATS2 (Large Tumor Suppressor Kinase 1 and 2).^{[1][2][3]} These kinases are core components of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.^[4] By inhibiting LATS1/2, **GA-017** prevents the phosphorylation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).^{[1][2]} This leads to the stabilization and nuclear translocation of YAP/TAZ, where they promote the expression of genes that enhance cell proliferation and growth.^{[1][2][5]} **GA-017**'s inhibitory action is competitive with ATP.^{[1][2]}

Q2: How selective is **GA-017** for its primary targets, LATS1/2?

A2: **GA-017** is highly potent against LATS1 and LATS2, with IC50 values in the low nanomolar range.[1][2][3] However, like many kinase inhibitors, its selectivity is not absolute. In a kinase panel screening of 321 different kinases, **GA-017** at a concentration of 100 nM was found to inhibit the activity of 16 kinases from the AGC family by more than 65%.[2][6] This suggests that while **GA-017** is highly selective for LATS1/2, there is potential for off-target activity against other kinases, particularly at higher concentrations.

Q3: What are the expected on-target effects of **GA-017** in cell-based experiments?

A3: The primary on-target effect of **GA-017** is the activation of the YAP/TAZ signaling pathway. In experimental settings, this typically manifests as:

- Increased nuclear localization of YAP and TAZ.
- Increased expression of YAP/TAZ target genes (e.g., CTGF, CYR61, ANKRD1).
- Enhanced cell proliferation and growth, particularly in 3D culture systems like spheroids and organoids.[1][5]
- Promotion of ex vivo formation of mouse intestinal organoids.[1]

Q4: I am observing a phenotype in my experiment that is inconsistent with LATS1/2 inhibition. Could this be an off-target effect?

A4: Yes, an unexpected phenotype could be indicative of an off-target effect. While **GA-017** is a potent LATS1/2 inhibitor, it may interact with other kinases or cellular proteins, especially at concentrations significantly higher than its IC50 for LATS1/2.[6] If your observed results cannot be explained by the known functions of the Hippo-YAP/TAZ pathway, it is crucial to consider and investigate potential off-target activities. The troubleshooting guide below provides steps on how to approach this.

On-Target Activity of **GA-017**

The following table summarizes the reported in vitro inhibitory activity of **GA-017** against its primary targets, LATS1 and LATS2.

Target	Assay Type	Value	Reference
LATS1	IC50	4.10 ± 0.79 nM	[2]
LATS2	IC50	3.92 ± 0.42 nM	[2]
LATS1	Ki	0.58 ± 0.11 nM	[1][2]
LATS2	Ki	0.25 ± 0.03 nM	[1][2]

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide is designed to help you troubleshoot experiments where you suspect off-target effects of **GA-017** may be influencing your results.

Issue / Question	Possible Cause	Recommended Action
Unexpected Cell Toxicity at High Concentrations	The observed toxicity may be due to inhibition of kinases other than LATS1/2 that are critical for cell survival.	<ol style="list-style-type: none"> 1. Perform a dose-response curve: Compare the concentration required for the desired on-target effect (e.g., YAP nuclear localization) with the concentration causing toxicity. A large difference may suggest off-target effects. 2. Use a structurally different LATS1/2 inhibitor: If a different LATS1/2 inhibitor does not produce the same toxic effect, it strengthens the possibility of an off-target issue with GA-017.
Phenotype Does Not Correlate with YAP/TAZ Activation	The observed phenotype might be mediated by a signaling pathway independent of Hippo-YAP/TAZ.	<ol style="list-style-type: none"> 1. Confirm on-target engagement: Use Western blotting or immunofluorescence to verify that GA-017 is inhibiting LATS1/2 activity (e.g., by checking for reduced phosphorylation of YAP/TAZ) and promoting YAP/TAZ nuclear translocation at the concentration you are using. 2. Rescue experiment: If possible, transfect cells with a drug-resistant mutant of LATS1/2. This should rescue the on-target effects but not the off-target effects.
Activation of an Unexpected Signaling Pathway	Kinase inhibitors can sometimes paradoxically activate other pathways. This	<ol style="list-style-type: none"> 1. Phospho-kinase array: Use a phospho-kinase array to screen for changes in the

could be due to inhibition of a negative regulator in another pathway or complex feedback loops.

phosphorylation status of a broad range of signaling proteins after GA-017 treatment. 2. Western Blotting: Analyze the phosphorylation status of key nodes in commonly activated pathways (e.g., MAPK/ERK, PI3K/AKT).

Inconsistent Results Across Different Cell Lines

The expression levels of on-target and potential off-target kinases can vary significantly between cell lines, leading to different responses.

1. Characterize your cell lines: Confirm the expression levels of LATS1, LATS2, YAP, and TAZ in the cell lines you are using. 2. Perform kinome profiling: To definitively identify off-targets, consider a kinome-wide selectivity screen.

Experimental Protocols

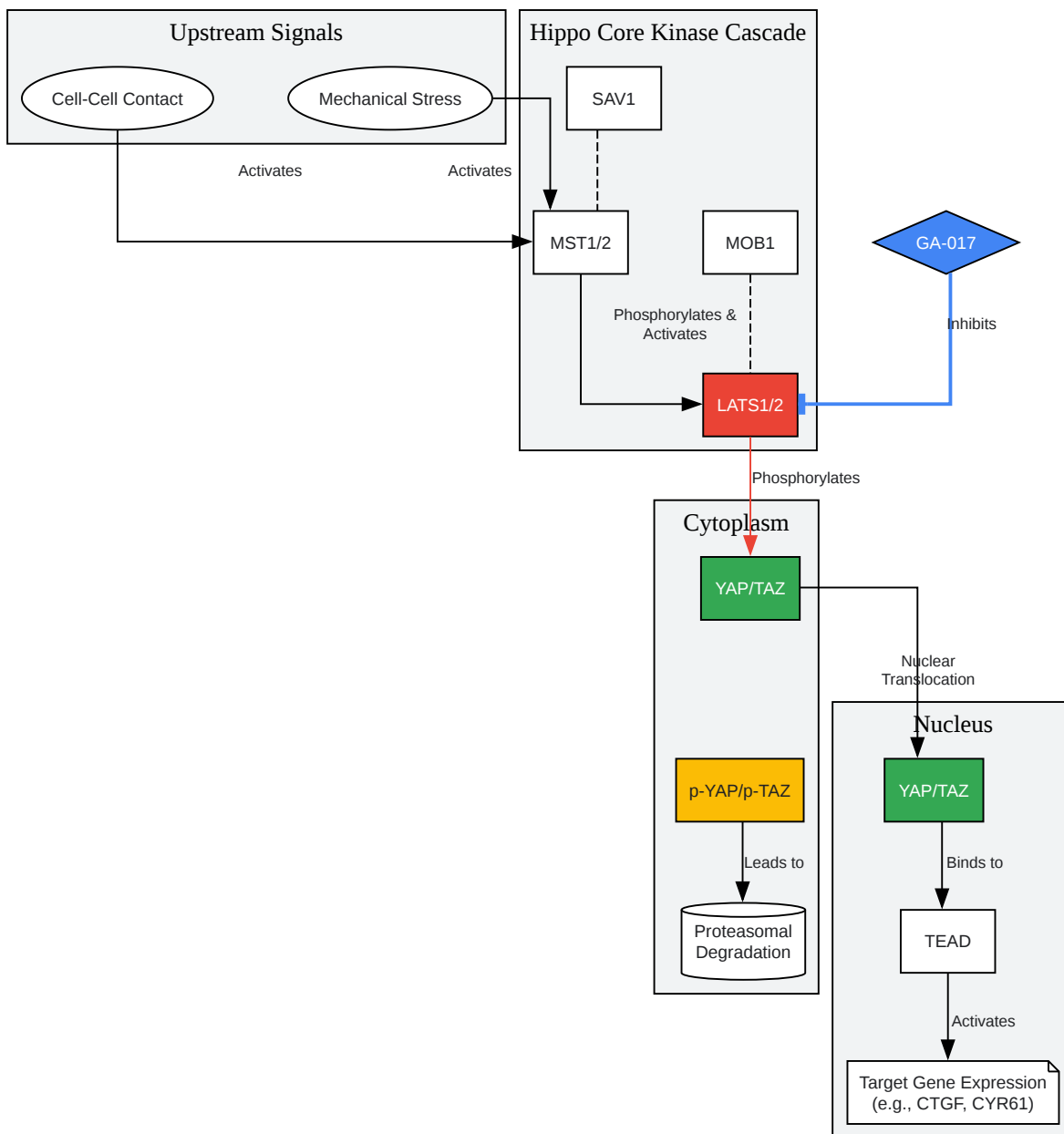
Protocol: Kinome Profiling to Identify Off-Target Interactions

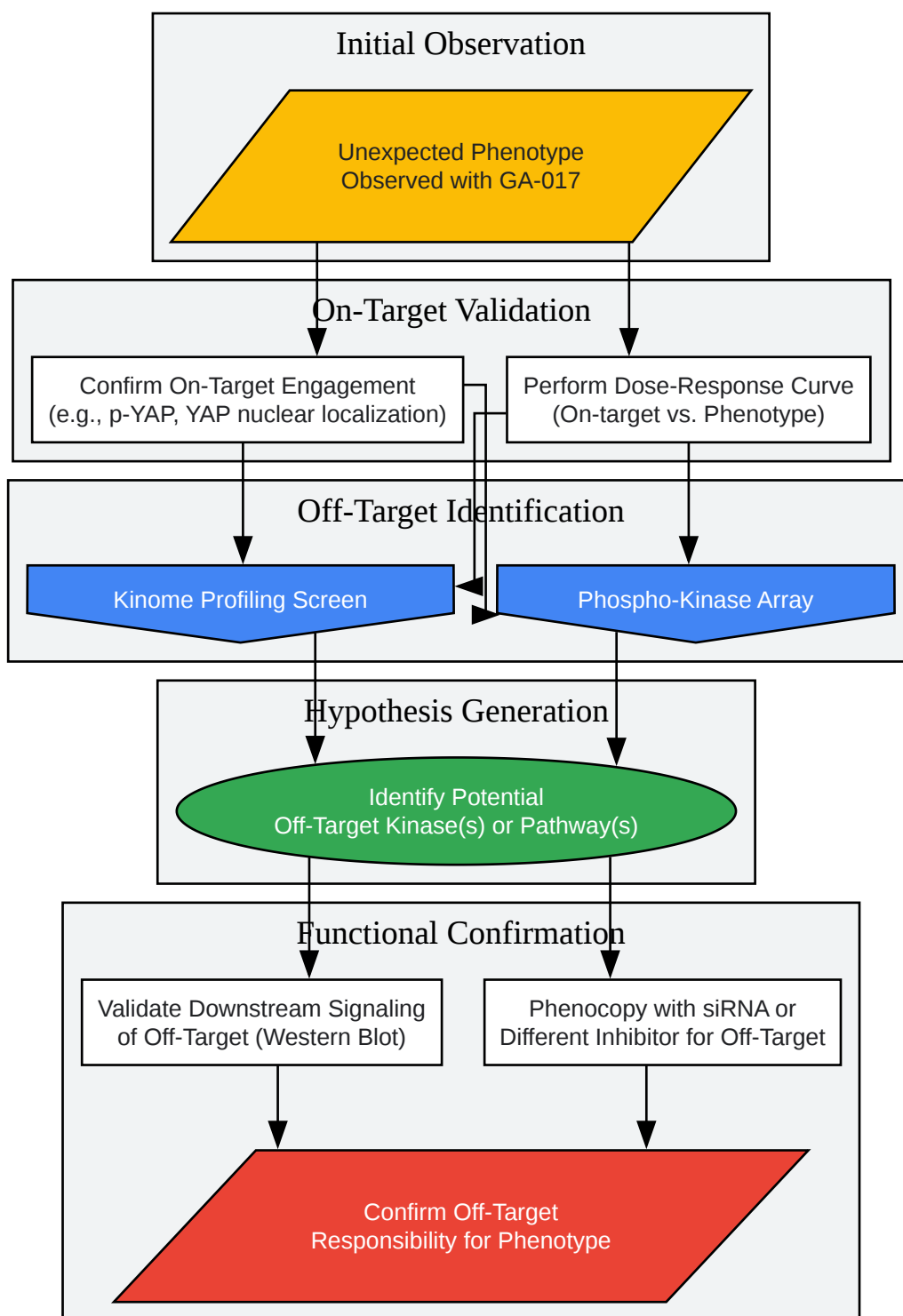
This protocol outlines a general approach for identifying the off-target interactions of **GA-017** using a commercial kinase profiling service.

- Objective: To determine the selectivity of **GA-017** by screening it against a large panel of purified human kinases.
- Methodology:
 - Compound Preparation: Prepare a high-purity stock solution of **GA-017** in DMSO (e.g., 10 mM). For the assay, the compound is typically tested at a concentration significantly higher than its on-target IC50 (e.g., 100 nM or 1 μ M) to detect potential off-targets.
 - Kinase Panel Selection: Choose a commercial service that offers a broad kinase panel (e.g., >300 kinases), preferably covering all major kinase families.

- Assay Format: These services typically perform in vitro kinase activity assays. In a common format, the kinase, substrate, and ATP are incubated with the test compound (**GA-017**) or a vehicle control (DMSO). The amount of phosphorylated substrate is then quantified, often using radiometric (^{33}P -ATP) or fluorescence-based methods.
- Data Analysis: The results are usually provided as the percent inhibition of each kinase's activity at the tested concentration of **GA-017** relative to the DMSO control. A significant inhibition (e.g., >50% or >65%) indicates a potential off-target interaction.
- Interpretation:
 - A list of kinases that are significantly inhibited by **GA-017** will be generated. These are your potential off-targets.
 - Follow up on high-priority hits by determining the IC₅₀ of **GA-017** for these specific kinases to understand the potency of the off-target interaction.
 - Validate the functional relevance of these off-target interactions in your cellular models using techniques like Western blotting for downstream signaling pathways or specific phenotypic assays.

Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. selleckchem.com \[selleckchem.com\]](https://www.selleckchem.com)
- [4. Hippo signaling pathway - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [5. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [6. Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative ... - RSC Medicinal Chemistry \(RSC Publishing\) DOI:10.1039/D4MD00492B \[pubs.rsc.org\]](#)
- To cite this document: BenchChem. [potential off-target effects of GA-017]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10830394/docs#potential-off-target-effects-of-ga-017\]](https://www.benchchem.com/product/b10830394/docs#potential-off-target-effects-of-ga-017)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)